molecular formula C9H8FN B1272346 3-Fluorophenethylisocyanide CAS No. 730964-63-3

3-Fluorophenethylisocyanide

Cat. No. B1272346
M. Wt: 149.16 g/mol
InChI Key: RHCVUJNHSKYURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asymmetric Synthesis of Fluorinated Compounds

The asymmetric synthesis of enantiomerically pure 3'-fluorothalidomide demonstrates the potential of using cinchona alkaloids for enantiodivergent fluorination. The key reaction involves N-fluorobenzenesulfonimide (NFSI) and showcases how a single chiral molecule, dihydroquinine (DHQ), can be used to access mirror image forms of the target compound by varying the additives .

Synthesis of Fluorinated Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed. This method hinges on the C-F bond cleavage of anionically activated fluoroalkyl groups. The process yields a series of 2,6-disubstituted 4-amino pyridines under metal-free conditions, providing a valuable addition to the repertoire of pyridine synthesis .

Photoredox Catalysis in Fluoroindole Synthesis

The synthesis of 3-fluoroindoles from N-arylamines substituted with the CF2I group has been achieved through photoredox catalysis. This reaction is facilitated by a ruthenium photocatalyst and blue light irradiation, with the starting N-arylamines being prepared via nucleophilic iododifluoromethylation of iminium ions .

One-Pot Synthesis of 3-Fluoroflavones

A one-pot synthesis method for 3-fluoroflavones has been developed, which involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using selectfluor. This is followed by cyclization and dehydration in the presence of concentrated H2SO4, yielding the desired 3-fluoroflavone analogues with a broad tolerance for various functional groups .

Radiosynthesis of Fluorinated Phosphonium Ions

The synthesis of 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions has been accomplished through multi-step reactions starting from no carrier added [18F]fluoride. The process involves synthesis, purification, and formulation, resulting in radiolabeled compounds with significant specific radioactivity .

Electronic Tuning in Polythiophenes

3-Fluoro-4-hexylthiophene has been synthesized as a building block for tuning the electronic properties of conjugated polythiophenes. Despite the successful synthesis and analysis of the electronic properties of the starting materials and resulting polymers, attempts to electropolymerize the new thiophenic monomer have not been successful .

Automated Synthesis of Fluorothymidine

A fully automated synthesis system for 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) has been developed, modifying a commercial FDG synthesizer. The method yields [18F]FLT with high reproducibility and stability, which is beneficial for applications requiring disposable cassette systems .

Near-Infrared Fluorophores

The synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes has been achieved, resulting in fluorophores that are emissive in both organic and aqueous solvents. These fluorophores exhibit high quantum yields in the near-infrared spectral region and can be visualized in cells using confocal microscopy .

Automated Synthesis of Fluorothymidine

An automated synthesis of 3'-deoxy-3'-[~(18)F] fluorothymidine (18F-FLT) has been performed using a two-step reaction procedure. The synthesis yields 18F-FLT with high radiochemical purity and yield within a short synthesis time, demonstrating the efficiency of the process .

Scientific Research Applications

  • Fluorescent Probes

    • Scientific Field : Biomedical, environmental monitoring, and food safety .
    • Application Summary : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .
    • Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
    • Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
  • Perfluorinated Compounds (PFCs)

    • Scientific Field : Environmental Science .
    • Application Summary : PFCs are a novel type of environmental pollutant with a specific structure. They have become a global concern due to their environmental persistence and biotoxicity properties .
    • Methods of Application : This paper reviews the hazardous effects, detection technologies, and treatment methods of PFCs .
    • Results or Outcomes : The paper presents the current status of PFCs pollution in water, the atmosphere, soil, and organisms .
  • Enantioselective Synthesis of 3-fluoro-3-allyl-oxindoles

    • Scientific Field : Organic Chemistry .
    • Application Summary : This process involves the enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates .
    • Methods of Application : A range of 3-fluoro-substituted oxindole substrates were employed, and oxindoles containing a 3-fluoro quaternary center were constructed in high yields and with excellent enantioselectivities .
    • Results or Outcomes : The γ-addition products could be converted readily to optically enriched 3-fluoro-3-allyl oxindole derivatives .
  • Organic Synthetic Intermediate

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : 1-fluoro-3-(2-isocyanoethyl)benzene, which is an organic compound with the formula C9H7FNN, is often used as an organic synthetic intermediate in medicinal chemistry .
    • Methods of Application : It can be used in the synthesis of drugs, dyes, coatings and other compounds . Its aromatic properties make it also have certain applications in the flavor and fragrance industry .
    • Results or Outcomes : The specific synthesis path is more complex, which requires the support and conditions of organic synthesis technology .

Safety And Hazards

In high concentrations, 3-Fluorophenethylisocyanide may be irritating to the eyes, skin, and respiratory system . It is also toxic and should be kept away from children and sources of fire . During use and storage, care should be taken to avoid contact with oxidants and strong acids to prevent dangerous reactions or accidents . If necessary, the operation should be carried out in a well-ventilated place .

properties

IUPAC Name

1-fluoro-3-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVUJNHSKYURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374631
Record name 3-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(2-isocyanoethyl)benzene

CAS RN

730964-63-3
Record name 3-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.